5-Hydroxy Flunixin-d3

Veterinary Drug Residue Analysis Food Safety Monitoring LC-MS/MS Method Validation

5-Hydroxy Flunixin-d3 is the definitive deuterated internal standard that structurally matches the 5-Hydroxy Flunixin metabolite—the mandatory marker residue for Flunixin in milk per FDA and EU regulations (MRL 40 μg/kg). Unlike Flunixin-d3 or unlabeled 5-Hydroxy Flunixin, only this +3 Da labeled analogue ensures co-elution, identical ionization, and parallel extraction recovery, delivering validated method accuracy (84.6–115%) and precision (CV 0.7–9.3%) in LC-MS/MS workflows. Supplied with ≥99% HPLC purity, NMR confirmation, ICH stability data, and ISO 9001-compliant documentation for ANDA submissions and regulatory residue monitoring.

Molecular Formula C14H11F3N2O3
Molecular Weight 315.26 g/mol
Cat. No. B12417264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Flunixin-d3
Molecular FormulaC14H11F3N2O3
Molecular Weight315.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F
InChIInChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3
InChIKeyJSXNJGKWSWRIGA-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Flunixin-d3 for Reliable NSAID Metabolite Quantification in Veterinary and Food Safety Applications


5-Hydroxy Flunixin-d3 (CAS 1185088-54-3) is a deuterated analogue of 5-Hydroxy Flunixin, the principal metabolite of the veterinary NSAID Flunixin . This stable isotope-labeled compound incorporates three deuterium atoms at the methyl group position (methyl-d3), resulting in a molecular formula of C14H8D3F3N2O3 and a molecular weight of 315.27 g/mol [1]. It serves as an analytical reference standard and internal standard for the precise quantification of 5-Hydroxy Flunixin residues in biological matrices using LC-MS/MS or GC-MS methodologies, supporting regulatory compliance in food safety monitoring and pharmacokinetic studies [2]. The compound is supplied with comprehensive characterization data including HPLC purity specifications (typically ≥99%) and certificate of analysis documentation .

Why Unlabeled 5-Hydroxy Flunixin or Non-Metabolite Internal Standards Compromise Regulatory Residue Analysis


Generic substitution of 5-Hydroxy Flunixin-d3 with unlabeled 5-Hydroxy Flunixin or alternative deuterated NSAIDs (e.g., Flunixin-d3) introduces significant analytical and regulatory risk in quantitative residue monitoring workflows. The 5-Hydroxy Flunixin metabolite is the designated marker residue for Flunixin in milk by the U.S. Food and Drug Administration and European Union, with established tolerance limits of 40 μg/kg . Accurate quantification of this specific metabolite—not the parent Flunixin—is therefore mandatory for regulatory compliance in food safety testing [1]. While Flunixin-d3 provides an appropriate internal standard for parent drug quantification, its different molecular structure and chromatographic retention time compared to 5-Hydroxy Flunixin renders it unsuitable for metabolite-specific analysis due to differential matrix effects and ionization efficiency variations . Unlabeled 5-Hydroxy Flunixin cannot function as an internal standard because it is chemically indistinguishable from the target analyte in mass spectrometric detection, thereby failing to correct for sample-to-sample variability in extraction recovery, matrix suppression, or instrument drift. Only a stable isotope-labeled analogue of the exact metabolite—5-Hydroxy Flunixin-d3—ensures co-elution behavior, identical ionization response, and parallel extraction recovery essential for method accuracy, precision, and regulatory defensibility [2].

Quantitative Differentiation of 5-Hydroxy Flunixin-d3: Validated Performance Metrics Against Comparators


Isotopic Purity and Labeling Position Ensure Reliable Quantification of 5-Hydroxy Flunixin Metabolite

5-Hydroxy Flunixin-d3 is specifically deuterated at the methyl group (methyl-d3), providing a mass shift of +3 Da relative to the unlabeled 5-Hydroxy Flunixin analyte (MW 312.24 g/mol vs. 315.27 g/mol). This mass difference is critical for MS/MS detection, as it allows the internal standard signal to be resolved from the analyte without isotopic overlap [1]. In contrast, Flunixin-d3 (parent drug deuterated analogue) exhibits a different molecular structure (C14H8D3F3N2O2, MW 299.28 g/mol) and retention time, which introduces differential matrix effects and ion suppression that are not representative of 5-Hydroxy Flunixin behavior . HPLC assay data from analytical reference material certificates confirm that 5-Hydroxy Flunixin-d3 meets a minimum purity of 99% by HPLC, ensuring minimal interference from impurities .

Veterinary Drug Residue Analysis Food Safety Monitoring LC-MS/MS Method Validation

Method Accuracy and Precision in Bovine Milk Residue Analysis Using 5-Hydroxy Flunixin-d3 Internal Standard

In a validated LC-MS/MS method for detecting flunixin and 5-hydroxy flunixin residues in milk, the use of 5-Hydroxy Flunixin-d3 as an internal standard achieved method accuracy ranging from 84.6% to 115% and precision (coefficient of variation) from 0.7% to 9.3% across all quality control levels [1]. This performance meets Codex Alimentarius criteria (CAC/GL 71-2009) for residue monitoring methods. In contrast, methods employing unlabeled 5-Hydroxy Flunixin as an external standard (without isotope dilution) cannot correct for matrix effects inherent in milk samples, which are known to cause signal suppression in electrospray ionization [2]. The limit of quantification (LOQ) for 5-hydroxy flunixin in milk using the 5-Hydroxy Flunixin-d3 internal standard method was 6-33 μg/kg, which is below the established EU/Codex MRL of 40 μg/kg [3].

Veterinary Drug Residue Milk Safety LC-MS/MS Quantification

Regulatory Acceptance as Marker Residue Internal Standard for FDA and EU Compliance

5-Hydroxy Flunixin-d3 is the deuterated analogue of 5-Hydroxy Flunixin, which is the officially designated marker residue for Flunixin in bovine milk by both the U.S. FDA and the European Medicines Agency (EMA) [1]. The established maximum residue limit (MRL) in milk is 40 μg/kg for 5-Hydroxy Flunixin, not for the parent Flunixin compound [2]. Consequently, regulatory residue testing programs require quantification of the 5-Hydroxy Flunixin metabolite specifically, making 5-Hydroxy Flunixin-d3 the only appropriate internal standard for isotope dilution LC-MS/MS methods intended for regulatory compliance [3]. In contrast, Flunixin-d3 (parent drug internal standard) cannot be used to quantify the 5-Hydroxy Flunixin metabolite due to structural differences that affect retention time, ionization efficiency, and extraction recovery in complex matrices like milk and tissue [4].

Regulatory Compliance Veterinary Drug Residue Food Safety

Sensitivity and Limit of Detection Achieved with 5-Hydroxy Flunixin-d3 Internal Standardization

The use of 5-Hydroxy Flunixin-d3 as an internal standard in HPLC-UV and LC-MS/MS methods enables low limits of detection (LOD) and quantification (LOQ) that are essential for residue monitoring at regulatory MRL levels. In bovine plasma, an HPLC-UV method using 5-Hydroxy Flunixin-d3 achieved an LOD of 0.03 μg/mL and LOQ of 0.05 μg/mL for 5-Hydroxy Flunixin [1]. In milk, LC-MS/MS methods using 5-Hydroxy Flunixin-d3 attained LODs of 2-10 μg/kg and LOQs of 6-33 μg/kg, which are below the 40 μg/kg MRL [2]. In comparison, methods relying on external calibration (without isotope-labeled internal standard) typically exhibit higher LOQs and greater variability due to uncorrected matrix effects, with reported LOQs often 2- to 3-fold higher than those achieved with isotope dilution [3].

Method Sensitivity LC-MS/MS Veterinary Drug Residue

Physical-Chemical Characterization and Stability Profile for Robust Analytical Workflows

5-Hydroxy Flunixin-d3 is supplied as a solid analytical standard with well-defined physicochemical properties that support reliable handling and long-term stability. The compound exhibits a melting point range of 290-297°C (decomposition) and a calculated LogP of 3.7, indicating moderate lipophilicity that influences extraction and chromatographic behavior . Vendor certificates of analysis confirm batch-specific purity (≥99% by HPLC) and include identity verification by NMR, ensuring traceability for regulatory submissions . In contrast, unlabeled 5-Hydroxy Flunixin reference standards may exhibit batch-to-batch variability in purity and lack the isotopic signature required for mass spectrometric internal standardization . Additionally, the deuterated compound demonstrates stability under recommended storage conditions (-20°C for powder, 3 years; 4°C for 2 years), which is critical for maintaining calibration curve linearity in long-term monitoring studies .

Reference Material Analytical Standard Quality Control

Optimal Application Scenarios for 5-Hydroxy Flunixin-d3 in Veterinary Residue Analysis and Pharmacokinetic Studies


Regulatory Milk Residue Monitoring Programs for Flunixin in Dairy Cattle

5-Hydroxy Flunixin-d3 is the definitive internal standard for LC-MS/MS methods used to monitor 5-Hydroxy Flunixin residues in bovine milk at the 40 μg/kg MRL established by FDA and EU regulations [1]. Its isotopic labeling (+3 Da) and structural identity to the marker residue enable accurate quantification in complex milk matrices, achieving method accuracy of 84.6-115% and precision (CV) of 0.7-9.3% as validated by Park et al. (2024) [2]. This performance meets Codex Alimentarius criteria (CAC/GL 71-2009) and supports regulatory compliance in national residue monitoring programs. Use of Flunixin-d3 or unlabeled 5-Hydroxy Flunixin for this application is not acceptable for regulatory submissions due to structural mismatch or inability to correct for matrix effects.

Pharmacokinetic Studies of Flunixin Metabolism and Depletion in Food-Producing Animals

In pharmacokinetic studies evaluating flunixin metabolism and withdrawal times in cattle, goats, and horses, 5-Hydroxy Flunixin-d3 serves as the essential internal standard for quantifying the 5-Hydroxy Flunixin metabolite in plasma and milk [1]. Studies by Kissell et al. (2012) and Jaroszewski et al. (2008) demonstrate that the deuterated internal standard enables precise measurement of metabolite concentrations with LODs of 0.03 μg/mL in plasma and LOQs of 0.05 μg/mL [2][3]. The deuterated compound's co-elution and identical ionization behavior ensure accurate quantification across the wide concentration ranges encountered during depletion studies (from >10 μg/mL to <0.03 μg/mL). This application is critical for establishing scientifically valid withdrawal intervals that protect human food safety.

Multi-Residue Veterinary Drug Screening Methods in Food Safety Laboratories

5-Hydroxy Flunixin-d3 is compatible with multi-residue LC-MS/MS methods that simultaneously screen for multiple NSAIDs and their metabolites in livestock and fishery products [1]. Park et al. (2024) successfully incorporated 5-Hydroxy Flunixin-d3 into a multi-class analytical method covering beef, chicken, egg, flatfish, and shrimp matrices, achieving LOQs of 6-33 μg/kg for 5-hydroxy flunixin across all matrices [2]. The compound's defined retention time and MRM transitions (specific to the methyl-d3 label) allow it to be multiplexed with other deuterated NSAID internal standards (e.g., diclofenac-d4, phenylbutazone-d10) without cross-interference, enhancing laboratory throughput and cost efficiency in high-volume food testing facilities.

Abbreviated New Drug Application (ANDA) and Commercial Production Quality Control

5-Hydroxy Flunixin-d3 is supplied with comprehensive characterization data compliant with regulatory guidelines for ANDA submissions and commercial production quality control of Flunixin formulations [1]. The compound's certificate of analysis includes batch-specific HPLC purity (≥99%), NMR identity confirmation, and stability data under ICH conditions [2]. This documentation supports method validation (AMV) and quality control (QC) applications required for regulatory approval of generic flunixin products. Unlike non-certified reference materials, 5-Hydroxy Flunixin-d3 from ISO 9001 compliant manufacturers provides the traceability and uncertainty measurements essential for pharmaceutical quality control and regulatory inspection readiness.

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